tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

Medicinal Chemistry EGFR TKI Synthesis Building Block Selection

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate (CAS 1537578-42-9, MFCD28119085) is a Boc-protected aminomethyl-piperidine building block with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. It features a 4-methylpiperidine core where the exocyclic aminomethyl group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group, distinguishing it from direct N-Boc-piperidine analogs.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1537578-42-9
Cat. No. B1407399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
CAS1537578-42-9
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1CCNCC1CNC(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
InChIKeyRNFPBXPQIJEINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate (CAS 1537578-42-9): Structural Identity and Procurement Baseline


tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate (CAS 1537578-42-9, MFCD28119085) is a Boc-protected aminomethyl-piperidine building block with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It features a 4-methylpiperidine core where the exocyclic aminomethyl group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group, distinguishing it from direct N-Boc-piperidine analogs. Commercially, it is primarily supplied at purities of 95–98% (HPLC/GC) and is employed as a key intermediate in the synthesis of targeted covalent inhibitors, most notably the third-generation EGFR TKI osimertinib (AZD9291) [1].

Why Generic 4-Methylpiperidine Building Blocks Cannot Replace tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate in Synthesis


In-class piperidine carbamate building blocks, such as tert-butyl N-(4-methylpiperidin-3-yl)carbamate (CAS 454709-84-3) or 1-Boc-4-(aminomethyl)-4-methylpiperidine (CAS 236406-22-7), exhibit critical regio- and topological differences that preclude their direct substitution for tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate in multistep syntheses. The target compound uniquely positions the protected aminomethyl group on the ring carbon, separated by a methylene spacer, while the piperidine nitrogen remains free for subsequent functionalization . In contrast, the analog tert-butyl N-(4-methylpiperidin-3-yl)carbamate has the Boc group directly attached to the ring, eliminating the conformational flexibility and the free secondary amine required for late-stage diversification in medicinal chemistry campaigns—most critically, the osimertinib chemotype where the free NH is essential for coupling with the pyrimidine core [1]. The methylene spacer also alters the pKa of the free amine and the overall LogP (calculated LogP of the target compound is 2.48 ), affecting reactivity in amide bond formation and reductive amination steps, where direct-ring Boc analogs exhibit different reactivity profiles. Substitution with a positional isomer or a direct Boc-piperidine therefore introduces synthetic route redesign and validation burden.

Differential Evidence for tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate: Quantifying Advantages Over Closest Analogs


Regiochemical Differentiation: Methylene Spacer Topology vs. Direct-Ring Boc Analogs

The defining structural feature of tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate is the methylene (CH₂) spacer between the piperidine C3 position and the Boc-protected nitrogen. This distinguishes it from the closest commercial analogs, cis-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8) and tert-butyl N-(4-methylpiperidin-3-yl)carbamate (CAS 454709-84-3), where the Boc group is directly attached to the ring carbon and thus lacks the conformational freedom and the free piperidine NH . The target compound's topology provides a primary amine surrogate (after Boc deprotection) extended away from the sterically congested 4-methylpiperidine ring, which is critical for accessing the ATP-binding pocket of EGFR kinases where the aminomethyl tail must traverse a narrow channel [1].

Medicinal Chemistry EGFR TKI Synthesis Building Block Selection

Proven Utility as a Validated Intermediate in Osimertinib (AZD9291) Synthesis

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has been explicitly identified as a crucial intermediate in the synthesis of osimertinib (omisertinib, AZD9291), a blockbuster third-generation EGFR TKI . The synthetic route disclosed in the literature proceeds through coupling of the deprotected 3-aminomethyl-4-methylpiperidine with the pyrimidine core of osimertinib. An optimized protocol achieved four of seven total steps in near-quantitative yield (~98%), contributing to an overall yield of up to 68% [1], underscoring the compound's compatibility with high-yielding process chemistry conditions. In contrast, the direct analog cis-3-(Boc-amino)-4-methylpiperidine lacks the methylene spacer and would produce a different spatial presentation of the amine upon deprotection, potentially altering the geometry of the key C–N bond and reducing coupling efficiency in the osimertinib scaffold.

Oncology Synthesis EGFR TKI Process Chemistry

Purity Specifications and Supply Chain Availability Compared to Non-Spacer Analogs

The target compound is available from multiple vendors at certified purities of 95% (Fluorochem) , 98+% (MolCore, Leyan) , with analytical characterization by HPLC or GC. The MDL number MFCD28119085 provides a unique identifier for procurement tracking and regulatory documentation. In comparison, the direct analog cis-3-(Boc-amino)-4-methylpiperidine (CAS 250275-20-8) is also commercially available, but its purity specifications (typically 97%) and the structural misassignment risk between the cis/trans diastereomers introduce additional quality control burden. The presence of the methylene spacer in the target compound simplifies stereochemical considerations at the Boc-attachment point, as the exocyclic CH₂–NH–Boc group does not introduce an additional chiral center on the ring.

Chemical Procurement Building Block Purity Vendor Qualification

Optimal Application Scenarios for tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate Based on Differentiated Evidence


Synthesis of Targeted Covalent EGFR Inhibitors (e.g., Osimertinib and Derivatives)

This compound is the building block of choice for constructing the diamine tail of osimertinib-class EGFR TKIs. The free piperidine NH undergoes C–N coupling with the pyrimidine core, while the Boc-protected exocyclic amine is deprotected late-stage for subsequent acrylamide installation. The validated synthetic route achieving up to 68% overall yield [1] makes this intermediate indispensable for medicinal chemistry teams designing irreversible EGFR inhibitors targeting T790M and C797S mutants.

Late-Stage Functionalization Libraries Requiring Orthogonal Protection of Primary and Secondary Amines

The orthogonal protection topology—Boc on the exocyclic CH₂–NH₂ surrogate and a free secondary piperidine NH—enables sequential diversification. The ring NH can be alkylated, acylated, or sulfonylated first, followed by Boc deprotection of the exocyclic amine for a second diversification step. This sequential workflow is not achievable with the direct-ring Boc analog (CAS 250275-20-8) or the N-Boc piperidine analog (CAS 236406-22-7), where one reactive center is blocked .

Structure-Activity Relationship (SAR) Studies on Piperidine-Based Kinase Hinged Binders

The calculated LogP of 2.48 and PSA of 50.36 Ų predict favorable passive permeability for the deprotected diamine, making this scaffold suitable for optimizing CNS-penetrant kinase inhibitors. The methylene spacer provides a vector that projects the amine into solvent-exposed regions of the ATP pocket, as exploited in PI3Kδ inhibitor programs where related aminomethylpiperidine motifs achieve Ki values in the low nanomolar range [2]. SAR teams can systematically vary the exocyclic amine capping group while retaining the ring NH for hinge-binding interactions.

Quote Request

Request a Quote for tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.